molecular formula C13H14N2O B7880291 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol CAS No. 96546-42-8

3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol

Cat. No.: B7880291
CAS No.: 96546-42-8
M. Wt: 214.26 g/mol
InChI Key: RMWMVRMNFLAFKH-UHFFFAOYSA-N
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Description

3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol is a heterocyclic organic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and medicinal properties, making them valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the condensation of phenylhydrazine with appropriate diketones or cyclocondensation reactions. The reaction conditions typically involve the use of solvents like ethanol or methanol, and the reactions are often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis of 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

  • Medicine: It is being explored for its therapeutic potential in treating various diseases.

  • Industry: Its derivatives are used in the development of new drugs and materials.

Mechanism of Action

The mechanism by which 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of inflammatory processes.

Comparison with Similar Compounds

3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol is similar to other indazole derivatives, but it has unique structural features that contribute to its distinct biological activities. Some similar compounds include:

  • Indazole: Known for its broad range of biological activities.

  • Tetrazole derivatives: Often used in medicinal chemistry for their diverse pharmacological properties.

  • Isoindazole: Another indazole derivative with similar applications.

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Properties

IUPAC Name

3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-11-8-4-7-10-12(11)13(15-14-10)9-5-2-1-3-6-9/h1-3,5-6,11,16H,4,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWMVRMNFLAFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)NN=C2C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446842
Record name 1H-Indazol-4-ol, 4,5,6,7-tetrahydro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96546-42-8
Record name 1H-Indazol-4-ol, 4,5,6,7-tetrahydro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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